molecular formula C27H31N7O3S B2610885 1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 2097856-99-8

1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2610885
CAS No.: 2097856-99-8
M. Wt: 533.65
InChI Key: FFADQQXWZBOPJC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolinyl group, a bipiperidine group, and a carboxamide group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require advanced techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could participate in condensation reactions, while the triazole ring could undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Detailed analysis would require experimental data or advanced computational methods .

Scientific Research Applications

Antimicrobial Applications

Discovery of Antimicrobial Agents : A study on 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, highlighted their potential as antimicrobial agents against a range of pathogens. Compounds in this category showed moderate to good activities against both bacterial and fungal strains, with some demonstrating potent antibacterial effects against S. aureus and antifungal activity against C. albicans (Pokhodylo et al., 2021).

Pharmacological Applications

Inotropic Activity : Derivatives of the triazoloquinazoline structure have been synthesized and evaluated for positive inotropic activity. Among them, certain derivatives showed favorable activity, indicating potential benefits for heart function improvement (Liu et al., 2009).

H1-Antihistaminic Agents : Novel triazoloquinazolin-5-ones have been explored for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These compounds, such as 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, have been noted for their potent activity and minimal sedation, suggesting a promising new class of H1-antihistaminic agents (Alagarsamy et al., 2007).

Mechanism of Action

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its interactions with biological targets, and testing its activity against various diseases .

Properties

IUPAC Name

1-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O3S/c1-19-9-11-20(12-10-19)38(36,37)25-24-29-23(21-7-3-4-8-22(21)34(24)31-30-25)32-17-13-27(14-18-32,26(28)35)33-15-5-2-6-16-33/h3-4,7-12H,2,5-6,13-18H2,1H3,(H2,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFADQQXWZBOPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)(C(=O)N)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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